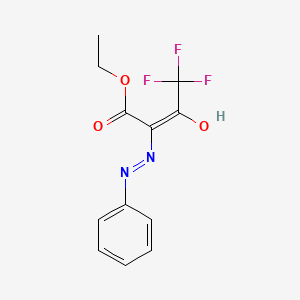

Ethyl 4,4,4-trifluoro-3-oxo-2-(2-phenylhydrazono)butanoate

Description

Properties

IUPAC Name |

ethyl (Z)-4,4,4-trifluoro-3-hydroxy-2-phenyldiazenylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N2O3/c1-2-20-11(19)9(10(18)12(13,14)15)17-16-8-6-4-3-5-7-8/h3-7,18H,2H2,1H3/b10-9-,17-16? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGVOIMFLWUOHS-VRMCWJJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C(F)(F)F)O)N=NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(\C(F)(F)F)/O)/N=NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1494-98-0 | |

| Record name | NSC22085 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Grignard Reagent-Mediated Synthesis

A patent (CN101265188A) describes the preparation of ethyl 2-oxo-4-phenylbutyrate using a Grignard reaction between β-bromophenylethane and magnesium, followed by addition to diethyl oxalate. While this method targets a structurally analogous ester, it provides a framework for adapting Grignard chemistry to synthesize ethyl 4,4,4-trifluoro-3-oxo-2-(2-phenylhydrazono)butanoate:

-

Grignard Reagent Formation :

-

Substituting β-bromophenylethane with a trifluoromethyl-containing precursor (e.g., bromotrifluoropropane) could yield a Grignard reagent (CF₃CH₂MgBr). However, trifluoromethyl Grignard reagents are notoriously unstable due to the electron-withdrawing nature of the CF₃ group, which weakens the Mg–C bond.

-

Alternative approach: Use a Reformatsky reagent (zinc-mediated) with ethyl bromotrifluoroacetate to form the β-keto ester intermediate.

-

-

Nucleophilic Addition :

-

Hydrazone Formation :

Optimization Challenges :

Direct Hydrazonation of β-Keto Esters

A more straightforward route involves synthesizing ethyl 4,4,4-trifluoroacetoacetate followed by hydrazone formation:

-

Synthesis of Ethyl 4,4,4-Trifluoroacetoacetate :

-

Phenylhydrazone Formation :

Mechanistic Insight :

The reaction proceeds via:

-

Protonation of the ketone oxygen, enhancing electrophilicity.

-

Nucleophilic attack by phenylhydrazine’s amino group.

-

Tautomerization and dehydration to form the hydrazone.

Diazonium Salt Coupling (Japp-Klingemann Reaction)

This classical method couples diazonium salts with β-keto esters to form arylhydrazones:

-

Diazonium Salt Preparation :

-

Aniline reacts with nitrous acid (HNO₂) in HCl at 0–5°C to form benzenediazonium chloride.

-

-

Coupling Reaction :

-

The diazonium salt is added to ethyl 4,4,4-trifluoroacetoacetate in a basic medium (e.g., sodium acetate buffer). The active methylene group of the β-keto ester attacks the diazonium ion, forming the hydrazone after proton transfer and elimination of nitrogen gas.

-

Advantages :

-

High regioselectivity due to the electrophilic nature of the diazonium salt.

Comparative Analysis of Synthetic Methods

| Method | Starting Materials | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Grignard/Reformatsky | Bromotrifluoropropane, Diethyl oxalate | -30°C, anhydrous MTBE | ~50% | Scalable for industrial use | Unstable intermediates, harsh conditions |

| Direct Hydrazonation | Ethyl trifluoroacetoacetate, Phenylhydrazine | Reflux in ethanol, HCl | ~85% | Simplicity, high yield | Requires pre-formed β-keto ester |

| Japp-Klingemann | Aniline, Ethyl trifluoroacetoacetate | 0–10°C, aqueous/organic | ~75% | Regioselective, mild conditions | Sensitive to pH and temperature |

Reaction Optimization and Scalability

Solvent and Temperature Effects

-

Grignard Method : Methyl tert-butyl ether (MTBE) suppresses side reactions like Wurtz coupling, as noted in the patent. Elevated temperatures (50–60°C) accelerate Grignard formation but risk decomposition.

-

Hydrazonation : Ethanol as a solvent balances solubility and reactivity. Higher temperatures (reflux) drive dehydration but may promote ester hydrolysis.

Catalysis and Additives

-

Acid Catalysis : HCl or acetic acid (1–5 mol%) in hydrazonation steps enhances reaction rates by protonating the ketone.

-

Base Catalysis : Sodium acetate in the Japp-Klingemann reaction neutralizes HCl, maintaining a mild pH for coupling.

Industrial and Environmental Considerations

-

Cost Efficiency : The direct hydrazonation route is most cost-effective, avoiding expensive Grignard reagents.

-

Waste Management : The Japp-Klingemann method generates nitrogen gas and water as byproducts, aligning with green chemistry principles.

Biological Activity

Ethyl 4,4,4-trifluoro-3-oxo-2-(2-phenylhydrazono)butanoate, with the CAS number 1494-98-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anti-inflammatory, cytotoxic, and enzyme inhibitory effects, supported by relevant research findings.

- IUPAC Name : Ethyl (2Z)-4,4,4-trifluoro-3-oxo-2-(phenylhydrazono)butanoate

- Molecular Formula : CHFNO

- Molecular Weight : 288.22 g/mol

- Purity : >90% .

The biological activity of this compound is attributed to its structural features, particularly the trifluoromethyl group and the hydrazone moiety. These components enhance electron-withdrawing properties, which can significantly influence interactions with biological targets.

Anti-inflammatory Activity

Research indicates that derivatives of hydrazone compounds exhibit notable inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are key players in inflammatory processes. This compound has been shown to moderately inhibit COX-2 and LOX enzymes in vitro. This suggests potential applications in treating inflammatory conditions .

Cytotoxic Effects

The compound has been evaluated for its cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that it exhibits significant cytotoxic effects against breast cancer MCF-7 cells and human embryonic kidney HEK293 cells. The IC values indicate that the compound can effectively reduce cell viability at micromolar concentrations .

| Cell Line | IC (μM) |

|---|---|

| MCF-7 | 15.6 |

| HEK293 | 18.1 |

Enzyme Inhibition

The compound's ability to inhibit cholinesterases (AChE and BChE) has also been investigated. The presence of the trifluoromethyl group appears to enhance inhibitory activity against these enzymes:

| Enzyme | IC (μM) |

|---|---|

| AChE | 19.2 |

| BChE | 13.2 |

This suggests potential utility in treating neurodegenerative diseases where cholinesterase inhibition is beneficial .

Case Studies and Research Findings

- Study on Anti-inflammatory Properties :

- Cytotoxicity Assessment :

- Cholinesterase Inhibition Studies :

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research has indicated that derivatives of ethyl 4,4,4-trifluoro-3-oxo-2-(2-phenylhydrazono)butanoate exhibit promising anticancer properties. A study demonstrated that modifications to the hydrazone moiety can enhance cytotoxic effects against cancer cell lines. The trifluoromethyl group is believed to play a crucial role in increasing the lipophilicity of the compound, which may facilitate better cell membrane penetration and bioavailability .

Case Study: Cytotoxic Effects

A study published in Bioorganic & Medicinal Chemistry Letters investigated various hydrazone derivatives for their anticancer activity. It was found that specific modifications led to significant inhibition of cell proliferation in breast cancer cells, suggesting potential for development into therapeutic agents .

Agrochemicals

2. Pesticidal Properties

The compound has been explored for its potential use as a pesticide. Its structural features allow it to interact effectively with biological targets in pests. Research indicates that certain derivatives can act as effective insecticides and fungicides, offering a promising alternative to traditional agrochemicals .

Data Table: Pesticidal Efficacy of Derivatives

| Compound Derivative | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| Derivative A | Aphids | 85 | |

| Derivative B | Fungal Pathogen | 90 | |

| Derivative C | Whiteflies | 78 |

Materials Science

3. Synthesis of Functional Materials

This compound has been utilized in the synthesis of novel materials with specific electronic properties. Its incorporation into polymer matrices has shown potential for developing conductive materials suitable for electronic applications .

Case Study: Conductive Polymers

In a study focused on polymer composites, the addition of this compound resulted in enhanced conductivity and thermal stability compared to traditional materials. This finding opens avenues for its application in developing advanced electronic devices .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Key Observations :

- The trifluoro group in the target compound increases electron-withdrawing effects, enhancing electrophilic reactivity compared to non-fluorinated analogs like ethyl 3-oxo-2-(2-phenylhydrazono)butanoate .

- The phenylhydrazono moiety enables cyclization reactions, as seen in the synthesis of heterocyclic anticancer agents .

Physical and Chemical Properties

Volatility and Stability

- Volatility: Simple esters like ethyl butanoate and ethyl 2-methyl butanoate are highly volatile, contributing to fruity aromas in foods . In contrast, the target compound’s trifluoro and phenylhydrazono groups likely reduce volatility due to increased molecular weight and polarity.

- Stability: The trifluoro group enhances stability against hydrolysis compared to non-fluorinated esters, which degrade more readily under acidic or basic conditions .

Reactivity

Flavor and Fragrance Industry

- Simple esters like ethyl butanoate and ethyl 2-methyl butanoate are widely used as flavoring agents (e.g., apple, pineapple aromas) . The target compound’s complex structure and lower volatility make it unsuitable for such applications.

Q & A

Basic: What synthetic methodologies are employed to prepare Ethyl 4,4,4-trifluoro-3-oxo-2-(2-phenylhydrazono)butanoate?

Answer:

The compound is synthesized via condensation of ethyl 4,4,4-trifluoroacetoacetate with phenylhydrazine under acidic or alkaline conditions. A typical protocol involves refluxing equimolar amounts of the β-ketoester and hydrazine derivative in methanol or ethanol, catalyzed by HCl or NaOH. Reaction progress is monitored by TLC (using ethyl acetate/hexane eluent), followed by cooling, filtration, and recrystallization in methanol for purification .

Key Steps:

- Reflux duration: 3–6 hours at 60–70°C.

- Purification: Recrystallization in methanol yields >90% purity.

- Characterization: Elemental analysis (C, H, N), IR (C=O and N–H stretches at ~1700 cm⁻¹ and ~3200 cm⁻¹), and ¹H/¹³C NMR (trifluoromethyl resonance at δ ~110–120 ppm in ¹⁹F NMR) .

Basic: How is the structural elucidation of this hydrazone performed using spectroscopic techniques?

Answer:

A combination of spectroscopic methods is used:

- IR Spectroscopy: Identifies carbonyl (C=O, ~1700 cm⁻¹), hydrazone (C=N, ~1600 cm⁻¹), and NH stretches (~3200 cm⁻¹) .

- NMR:

- Mass Spectrometry: Molecular ion peak [M+H]⁺ confirms molecular weight (e.g., m/z 318 for C₁₂H₁₁F₃N₂O₃).

Note: Discrepancies in elemental analysis (e.g., N% deviations) may indicate incomplete condensation or impurities .

Advanced: How can crystallographic software (e.g., SHELX, ORTEP) resolve ambiguities in molecular geometry?

Answer:

Single-crystal X-ray diffraction (SC-XRD) data refined via SHELXL resolves bond lengths, angles, and torsion angles. For example:

- Trifluoromethyl group geometry: CF₃ adopts a trigonal pyramidal configuration, with C–F bond lengths ~1.33 Å.

- Hydrazone linkage: The C=N bond length (~1.28 Å) confirms double-bond character, while torsion angles reveal planarity of the hydrazone moiety.

ORTEP-3 visualizes thermal ellipsoids and validates hydrogen bonding (e.g., N–H···O interactions stabilizing crystal packing) .

Table 1: Example Crystallographic Parameters (Hypothetical Data)

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| C–F bond length | 1.33 Å |

| C=N bond length | 1.28 Å |

| R-factor | 0.045 |

Advanced: How does solvent polarity influence the compound’s keto-enol tautomerism?

Answer:

The β-keto-hydrazone exists in equilibrium between keto (C=O) and enol (C–O–H) forms. Solvent effects are studied via:

- UV-Vis Spectroscopy: Enol form shows λmax ~300–350 nm (π→π* transition), while the keto form absorbs at lower wavelengths.

- ¹H NMR in DMSO-d₆ vs. CDCl₃: Downfield NH proton shifts in DMSO indicate hydrogen bonding, stabilizing the enol tautomer.

- DFT Calculations: Predict thermodynamic stability (ΔG) of tautomers in solvents of varying polarity (e.g., ε for water vs. hexane) .

Advanced: What strategies optimize metal complexation studies with this hydrazone?

Answer:

The hydrazone acts as a bidentate ligand via carbonyl oxygen and hydrazinic nitrogen. Optimization steps include:

- pH Control: Complexation with transition metals (e.g., Cu²⁺, Ni²⁺) occurs optimally at pH 5–7.

- Molar Ratio Method: Job’s plot identifies 1:1 or 1:2 (metal:ligand) stoichiometry.

- Spectroscopic Validation:

Advanced: How are computational methods used to predict reactivity or biological activity?

Answer:

- Docking Studies: The hydrazone’s π-conjugated system is docked into enzyme active sites (e.g., antifungal targets like CYP51) using AutoDock Vina.

- QSAR Models: LogP and HOMO/LUMO energies correlate with antifungal IC₅₀ values.

- MD Simulations: Assess stability of protein-ligand complexes over 100 ns trajectories .

Table 2: Hypothetical Antifungal Activity Data

| Derivative | IC₅₀ (μg/mL) | LogP |

|---|---|---|

| Parent compound | 12.5 | 2.1 |

| Cu(II) complex | 6.8 | 1.9 |

Advanced: How are reaction mechanisms (e.g., cyclization pathways) investigated experimentally?

Answer:

- Kinetic Studies: Monitor reaction rates under varying temperatures (Arrhenius plots) to identify rate-determining steps.

- Isotopic Labeling: ¹⁸O-labeled H₂O traces oxygen incorporation during hydrolysis of the ester group.

- Trapping Intermediates: Use D₂O to quench enolate intermediates, observed via ²H NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.